CYP2C19 Inhibitory Potency: Ticlopidine Pathway vs. Clopidogrel and Its Metabolites
The ticlopidine metabolic pathway, of which Ticlopidine-acetic acid (M2) is the key intermediate, exhibits significantly more potent inhibition of CYP2C19 than clopidogrel. The parent compound ticlopidine inhibits CYP2C19 with an IC50 of 0.203±0.124 μM, which is approximately 2.6-fold more potent than clopidogrel's IC50 of 0.524±0.160 μM [1]. Crucially, the clopidogrel metabolite 2-oxo-clopidogrel is a much weaker inhibitor of CYP2C19, whereas the ticlopidine metabolite M2 is known to be a major contributor to CYP2C19 inactivation [1]. This difference highlights the distinct DDI risk profile associated with the ticlopidine metabolic pathway, making its metabolites essential for accurate in vitro DDI assessments.
| Evidence Dimension | CYP2C19 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.203±0.124 μM (Ticlopidine) |
| Comparator Or Baseline | Clopidogrel: 0.524±0.160 μM |
| Quantified Difference | Ticlopidine is 2.6-fold more potent (calculated from means) |
| Conditions | Recombinant CYP2C19, fluorescent probe substrate (CEC) |
Why This Matters
This data dictates the selection of Ticlopidine-acetic acid over clopidogrel carboxylic acid when developing assays to model or assess the high CYP2C19 inhibition risk associated with the ticlopidine class.
- [1] Nishiya, Y., et al. (2008). Comparison of Human Cytochrome P450 Inhibition by the Thienopyridines Prasugrel, Clopidogrel, and Ticlopidine. Drug Metabolism and Pharmacokinetics, 23(6), 412-420. View Source
